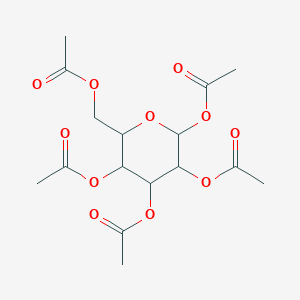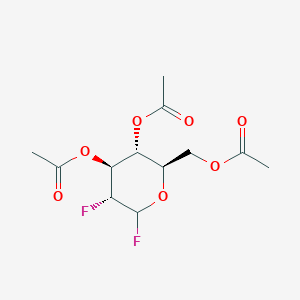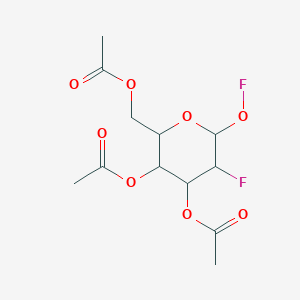
2-acétamido-2-désoxy-3,4,6-tri-O-acétyl-β-D-glucopyranoside de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a versatile biochemical compound extensively employed in the biomedical sector. It is known for its antibacterial and antiviral activities, making it suitable for the development of new drugs or as a research tool for studying the mechanisms of infection. This compound is also used as a precursor for pharmaceutical intermediates and therapeutic drugs.
Applications De Recherche Scientifique
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is widely used in scientific research due to its versatile properties:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential in developing antibacterial and antiviral drugs.
Industry: Utilized in the production of pharmaceutical intermediates and therapeutic agents
Mécanisme D'action
Target of Action
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a versatile compound widely used in the biomedical industry . .
Mode of Action
It’s known that the compound exhibits antibacterial and antiviral activities , suggesting it interacts with targets that play crucial roles in these types of infections.
Biochemical Pathways
Given its reported antibacterial and antiviral activities , it can be inferred that the compound likely interferes with pathways essential for bacterial and viral replication or survival.
Result of Action
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside has been reported to exhibit antibacterial and antiviral activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose followed by benzylation. The reaction conditions often include the use of acetic anhydride and pyridine for acetylation, and benzyl chloride in the presence of a base such as sodium hydroxide for benzylation .
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. The process involves large-scale acetylation and benzylation reactions in cleanroom environments to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucopyranosides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Similar in structure but with a methyl group instead of a benzyl group.
2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones: Used as inhibitors of human OGA and HexB enzymes.
Uniqueness
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is unique due to its benzyl group, which enhances its stability and makes it a more effective precursor for pharmaceutical intermediates compared to its methyl analogs .
Propriétés
Numéro CAS |
13341-66-3 |
|---|---|
Formule moléculaire |
C₂₁H₂₇NO₉ |
Poids moléculaire |
437.44 |
Synonymes |
Phenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


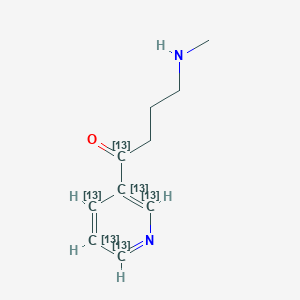
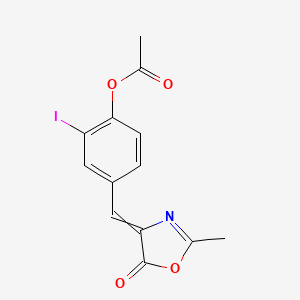


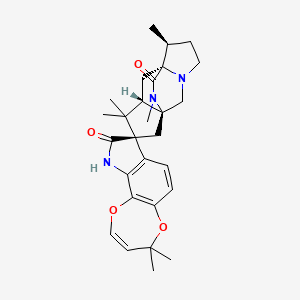
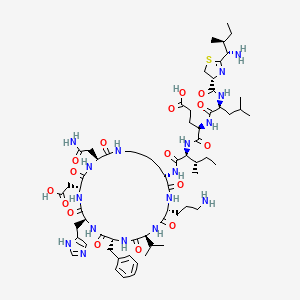
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
